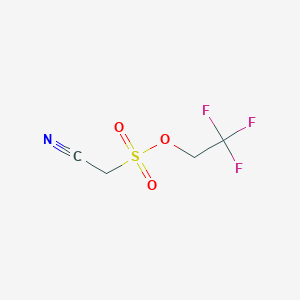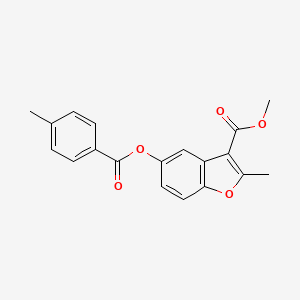
Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The molecule also contains methoxycarbonyl and methylbenzoate functional groups .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, compounds with similar structures could be synthesized through condensation reactions or through the use of coupling reactions such as the Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a methoxycarbonyl group, and a methylbenzoate group. These functional groups could potentially influence the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan ring, methoxycarbonyl group, and methylbenzoate group could potentially influence properties such as polarity, solubility, and stability .Scientific Research Applications
Anticancer and Antiangiogenic Activities
Design and Synthesis for Anticancer Applications
A novel series of compounds, including those related to "3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate," have been synthesized and evaluated for their anticancer properties. One such compound showed significant antiproliferative activity against cancer cells, inhibited tubulin polymerization, induced apoptosis, and demonstrated potent vascular disrupting properties both in vitro and in vivo. This compound had nanomolar concentration effectiveness against cancer cell growth and showed in vivo antitumor activity comparable to known anticancer agents (Romagnoli et al., 2015).
Photochromic Properties
Synthesis and Photochromic Properties
The synthesis of new heterocyclic fulgides and fulgimides, which are derivatives including the benzo[b]furan moiety similar to "3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate," has been explored. These compounds exhibit photochromic properties with high stability to photodegradation, and some possess fluorescent properties and thermal stability. This research indicates potential applications in materials science, particularly in developing materials that change color or properties in response to light (Rybalkin et al., 2014).
Quantum Chemical Calculations
Quantum Chemical Analysis
Compounds related to "3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate" have been the subject of quantum chemical calculations to understand their molecular structure and properties better. Such studies provide insights into the electronic, geometric, and spectral characteristics of these compounds, supporting their potential applications in various fields of chemistry and material science (Kotan & Yuksek, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-4-6-13(7-5-11)18(20)24-14-8-9-16-15(10-14)17(12(2)23-16)19(21)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVONFMVDPYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline](/img/structure/B2631015.png)
![N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2631017.png)
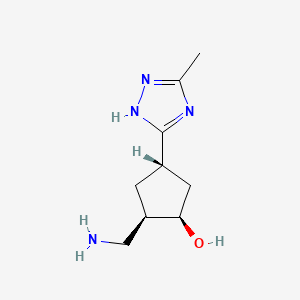

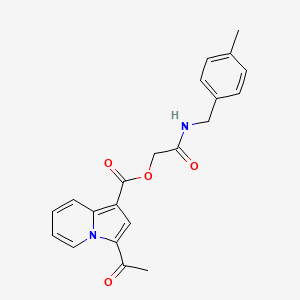
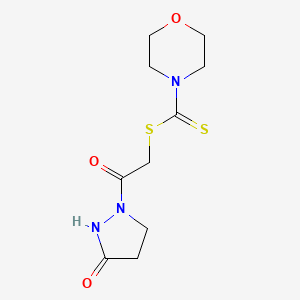
![10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation)](/img/structure/B2631024.png)
![N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2631029.png)
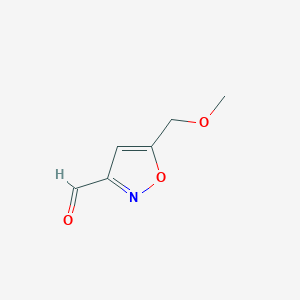
![(Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide](/img/structure/B2631031.png)
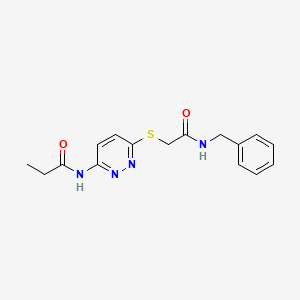

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)
